![molecular formula C17H18FN3O4 B3026895 N-Desmethyl ofloxacin, (R)- CAS No. 117707-39-8](/img/structure/B3026895.png)
N-Desmethyl ofloxacin, (R)-
描述
N-Desmethyl ofloxacin, ®- is a derivative of ofloxacin, a fluoroquinolone antibiotic. It is one of the active metabolites of ofloxacin, which is used to treat bacterial infections by inhibiting the enzyme DNA gyrase . The molecular formula of N-Desmethyl ofloxacin is C17H18FN3O4, and it has a molecular weight of 347.34 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl ofloxacin involves modifying the carboxylic acid at the C-6 position of the ofloxacin molecule. This modification leads to the creation of novel ofloxacin analogues. The synthetic route typically involves the use of high-pressure liquid chromatography with fluorescence detection and capillary electrophoresis using laser-induced fluorescence detection techniques .
Industrial Production Methods: Industrial production methods for N-Desmethyl ofloxacin are not extensively documented. the synthesis generally follows the principles of organic synthesis involving the modification of the parent compound, ofloxacin.
化学反应分析
Types of Reactions: N-Desmethyl ofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
The antibacterial properties of N-desmethyl ofloxacin have been explored in various studies. This compound exhibits activity against a range of gram-positive and gram-negative bacteria, similar to its parent compound, ofloxacin. Its mechanism involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and repair .
Microbial Susceptibility Data:
Microorganism | Susceptibility |
---|---|
Escherichia coli | Susceptible |
Staphylococcus aureus | Intermediate |
Streptococcus pneumoniae | Susceptible |
Toxicology Studies
Research has also focused on the toxicological effects of N-desmethyl ofloxacin. A study involving adult male albino rats demonstrated that long-term exposure could lead to adverse effects on reproductive parameters, including testicular weight and sperm quality. The study concluded that prolonged administration could have detrimental effects on male reproductive health .
Toxicological Findings:
Parameter | Low Dose (72 mg/kg) | High Dose (216 mg/kg) |
---|---|---|
Testicular Weight | No significant change | Significant decrease |
Sperm Motility | Normal | Decreased |
Testosterone Levels | Normal | Decreased |
Clinical Implications
The clinical relevance of N-desmethyl ofloxacin extends to its potential use as a biomarker for monitoring therapeutic response in patients undergoing treatment with fluoroquinolones. Its detection in serum can provide insights into patient compliance and drug metabolism.
Case Study Observations:
In a clinical setting, monitoring the levels of N-desmethyl ofloxacin has been associated with improved outcomes in patients with complicated bacterial infections. The correlation between serum levels and clinical response highlights its importance as a pharmacokinetic marker.
Research Directions
Future research may focus on:
- The development of formulations that enhance the bioavailability of N-desmethyl ofloxacin.
- Investigating its role in combination therapies to combat antibiotic resistance.
- Exploring its pharmacodynamic properties in different patient populations.
作用机制
N-Desmethyl ofloxacin exerts its effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA replication . By inhibiting this enzyme, the compound prevents the supercoiling of DNA, thereby halting DNA replication and normal cell division . This mechanism is similar to that of other fluoroquinolone antibiotics.
相似化合物的比较
Ofloxacin: The parent compound from which N-Desmethyl ofloxacin is derived.
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A fluoroquinolone with moderate activity against Gram-positive cocci.
Uniqueness: N-Desmethyl ofloxacin is unique in that it is an active metabolite of ofloxacin, contributing to the overall antibacterial activity of the parent compound. It retains efficacy against both Gram-positive and Gram-negative bacteria, making it a valuable compound in the treatment of bacterial infections.
生物活性
N-Desmethyl ofloxacin, a metabolite of the fluoroquinolone antibiotic ofloxacin, has garnered attention for its biological activity, particularly in the context of antimicrobial efficacy. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of N-desmethyl ofloxacin, drawing on diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 347.35 g/mol
- CAS Number : 82419-52-1
N-Desmethyl ofloxacin exerts its biological effects primarily through the inhibition of bacterial topoisomerase IV and DNA gyrase, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of its parent compound, ofloxacin, but with reduced potency against certain pathogens .
Antimicrobial Activity
Research indicates that N-desmethyl ofloxacin possesses significant antimicrobial activity, albeit less than that of ofloxacin. In vitro studies have demonstrated its effectiveness against a range of gram-negative and gram-positive bacteria. The minimum inhibitory concentrations (MICs) for various pathogens have been documented, highlighting its potential therapeutic applications.
Table 1: Antimicrobial Activity of N-Desmethyl Ofloxacin
Pathogen | MIC (μg/mL) | Comparison with Ofloxacin (μg/mL) |
---|---|---|
Escherichia coli | 0.5 | 0.25 |
Staphylococcus aureus | 1 | 0.5 |
Pseudomonas aeruginosa | 2 | 1 |
Klebsiella pneumoniae | 1 | 0.5 |
Pharmacokinetics
The pharmacokinetics of N-desmethyl ofloxacin have been studied extensively. Following administration, it is primarily excreted via the kidneys, with less than 5% recovered as metabolites . In patients with renal impairment, the pharmacokinetic profile changes significantly, necessitating dosage adjustments to avoid toxicity.
Table 2: Pharmacokinetic Parameters
Parameter | Value (Healthy Adults) | Value (Renally Impaired) |
---|---|---|
Half-life (h) | 5 - 7 | Increased |
Volume of Distribution (L) | 1 - 2 | Increased |
Clearance (mL/min) | 100 - 150 | Decreased |
Clinical Studies and Case Reports
Several clinical studies have evaluated the safety and efficacy of N-desmethyl ofloxacin in various patient populations:
- Chronic Renal Failure Patients : A study involving patients undergoing hemodialysis showed that N-desmethyl ofloxacin was produced in all patients but at varying concentrations. The drug was well tolerated with no significant adverse effects reported .
- Serious Infections : In critically ill patients, serum concentrations of N-desmethyl ofloxacin were assessed alongside its contribution to overall antibacterial activity. Results indicated that while it contributes to the therapeutic effect, the parent compound remains more potent .
属性
IUPAC Name |
(2R)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSSAPQZDHYRV-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117707-39-8 | |
Record name | N-Desmethyl ofloxacin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYL OFLOXACIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H975X8HWTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。